4-bromo-1-cyclopropyl-2-nitrobenzene
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Overview
Description
4-Bromo-1-cyclopropyl-2-nitrobenzene is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzene, substituted with a bromine atom, a cyclopropyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cyclopropyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-cyclopropyl-2-nitrobenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclopropyl-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Boronic acids, palladium catalysts, bases such as potassium carbonate (K2CO3).
Major Products Formed
Reduction: 4-Amino-1-cyclopropyl-2-nitrobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-cyclopropyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclopropyl-2-nitrobenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, directing incoming electrophiles to the meta position relative to the nitro group. The nitro group, also electron-withdrawing, further stabilizes the intermediate benzenonium ion formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with a fluorine atom instead of a cyclopropyl group.
1-Bromo-4-nitrobenzene: Lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
4-Bromo-1-cyclopropyl-2-nitrobenzene is unique due to the presence of the cyclopropyl group, which introduces significant steric strain and affects the compound’s reactivity and stability
Properties
CAS No. |
36372-59-5 |
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Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.1 |
Purity |
95 |
Origin of Product |
United States |
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